![molecular formula C14H15NO4S B2961127 Methyl 3-(2-phenoxyacetamido)-4,5-dihydrothiophene-2-carboxylate CAS No. 392244-40-5](/img/structure/B2961127.png)
Methyl 3-(2-phenoxyacetamido)-4,5-dihydrothiophene-2-carboxylate
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Overview
Description
The compound “(2S)-3-methyl-2-(2-phenoxyacetamido)butanoic acid” is similar to the one you’re asking about . It has a molecular weight of 251.28 and is a powder at room temperature . Another related compound is “3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid” with a molecular weight of 291.33 .
Molecular Structure Analysis
The molecular structure of related compounds such as “2-methyl-3-(2-phenoxyacetamido)propanoic acid” has been analyzed . It contains a total of 32 bonds; 17 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .Scientific Research Applications
Antimicrobial Activity
This compound has been found to exhibit antimicrobial properties. It’s part of a class of molecules that can be synthesized to target a variety of microbial pathogens. The structural analogs of this compound have shown effectiveness against both gram-positive and gram-negative bacteria .
Anticonvulsant Properties
Research indicates that derivatives of this compound have potential as anticonvulsant agents. The quinazolin-4-(3H)-one derivatives, which are structurally related, have been evaluated and some showed moderate to significant activity compared to standard drugs like diazepam .
Antioxidant Capability
The compound’s framework has been utilized in synthesizing molecules with antioxidant capabilities. These synthesized molecules have been assessed for their ability to reduce ferric ions, which is a measure of antioxidant activity .
Antitumor Activity
Benzopyran-annulated pyrano[2,3-c]pyrazole derivatives, which can be synthesized using similar compounds, have shown promise in antitumor activity. This is particularly relevant in the development of new therapeutic agents for cancer treatment .
Anti-inflammatory Activity
The compound’s derivatives have been associated with anti-inflammatory effects. This is crucial for the development of new medications that can help manage inflammation-related diseases .
CNS Depressant Activities
Some derivatives of this compound have been found to possess central nervous system (CNS) depressant activities. This could be significant in the creation of new sedative or anxiolytic medications .
Antidepressant Effects
The structural framework of this compound is considered for synthesizing derivatives with antidepressant effects. This opens up possibilities for new treatments in mental health care .
Insecticidal Properties
Compounds synthesized from this chemical structure have been evaluated for their insecticidal properties. This application is important for developing safer and more effective pest control agents .
Mechanism of Action
Target of Action
Many compounds with a phenoxyacetamido group, such as Phenoxymethylpenicillin , target bacterial cell wall synthesis. They bind to penicillin-binding proteins within the bacterial cell wall, inhibiting the cross-linking of peptidoglycans, which leads to cell wall weakening and eventual rupture, causing cell death .
Mode of Action
These compounds typically work by mimicking the D-Ala-D-Ala dipeptide, the terminal sequence of the stem peptide in the peptidoglycan. This allows them to bind to penicillin-binding proteins and block their activity .
Biochemical Pathways
The primary pathway affected is the synthesis of the bacterial cell wall. By inhibiting the cross-linking of peptidoglycans, these compounds prevent the formation of a strong, stable cell wall .
Pharmacokinetics
Compounds like Phenoxymethylpenicillin have a bioavailability of around 60% when taken orally . They are metabolized in the liver and have an elimination half-life of 30-60 minutes . Excretion is primarily through the kidneys .
Result of Action
The result of this action is the death of bacterial cells due to the weakening and eventual rupture of the cell wall .
Action Environment
The efficacy and stability of these compounds can be influenced by various environmental factors. For example, they are often less effective in acidic environments, and their stability can be reduced by exposure to heat or moisture .
properties
IUPAC Name |
methyl 4-[(2-phenoxyacetyl)amino]-2,3-dihydrothiophene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-18-14(17)13-11(7-8-20-13)15-12(16)9-19-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXSWSIUSTZTEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCS1)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-phenoxyacetamido)-4,5-dihydrothiophene-2-carboxylate |
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